Cas no 2788-26-3 (Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester)
Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester
- dimethyl 2-(dimethoxyphosphoryl)succinate
- Dimethyl (dimethoxyphosphinyl)succinate
- dimethyl 2-(dimethoxyphosphoryl)butanedioate
- Dimethyl(dimethoxyphosphinyl)succinate
- NS00047908
- LGAMILCIMHCDPT-UHFFFAOYSA-N
- EINECS 220-518-2
- 1,4-DIMETHYL 2-(DIMETHOXYPHOSPHORYL)BUTANEDIOATE
- SCHEMBL8353756
- AKOS030239825
- MFCD00043869
- 2788-26-3
- alpha,beta-bis-(methoxycarbonyl)-ethane-phosphonic acid dimethyl ester
- Phosphonosuccinic acid, tetramethyl ester
- EN300-7562736
- dimethyl 2-dimethoxyphosphorylbutanedioate
- Dimethyl dimethoxyphosphinylsuccinate
- 1,4-dimethyl 2-(dimethyl phosphono)butanedioate
- DTXSID10950562
-
- Inchi: 1S/C8H15O7P/c1-12-7(9)5-6(8(10)13-2)16(11,14-3)15-4/h6H,5H2,1-4H3
- InChI Key: LGAMILCIMHCDPT-UHFFFAOYSA-N
- SMILES: P(C(C(=O)OC)CC(=O)OC)(=O)(OC)OC
Computed Properties
- Exact Mass: 254.05555
- Monoisotopic Mass: 254.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- Density: 1.241
- Boiling Point: 332.1°Cat760mmHg
- Flash Point: 168.4°C
- Refractive Index: 1.43
- PSA: 88.13
- LogP: 0.57700
Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7562736-0.05g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 0.05g |
$76.0 | 2025-03-22 | |
| Enamine | EN300-7562736-0.1g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 0.1g |
$113.0 | 2025-03-22 | |
| Enamine | EN300-7562736-0.25g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 0.25g |
$162.0 | 2025-03-22 | |
| Enamine | EN300-7562736-0.5g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 0.5g |
$310.0 | 2025-03-22 | |
| Enamine | EN300-7562736-1.0g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 1.0g |
$414.0 | 2025-03-22 | |
| Enamine | EN300-7562736-2.5g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 2.5g |
$810.0 | 2025-03-22 | |
| Enamine | EN300-7562736-5.0g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-22 | |
| Enamine | EN300-7562736-10.0g |
1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate |
2788-26-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-22 | |
| 1PlusChem | 1P00BRW1-50mg |
dimethyl (dimethoxyphosphinyl)succinate |
2788-26-3 | 95% | 50mg |
$152.00 | 2024-05-07 | |
| 1PlusChem | 1P00BRW1-100mg |
dimethyl (dimethoxyphosphinyl)succinate |
2788-26-3 | 95% | 100mg |
$196.00 | 2024-05-07 |
Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester
Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester (CAS No. 2788-26-3): A Comprehensive Overview
Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester, identified by its Chemical Abstracts Service Number (CAS No.) 2788-26-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of organophosphorus derivatives that have garnered attention due to their diverse applications and potential therapeutic benefits. The structural uniqueness of this molecule, characterized by its dimethoxyphosphinyl substituent and 1,4-dimethyl ester groups, positions it as a promising candidate for further investigation in various biochemical pathways.
The chemical structure of Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester consists of a four-carbon backbone with carboxylate groups at both ends, modified by ester functionalities and a phosphinyl group. The presence of the dimethoxyphosphinyl moiety introduces a unique electronic environment that can influence its interactions with biological targets. This feature makes it an attractive scaffold for designing molecules with specific pharmacological activities.
In recent years, there has been growing interest in the development of organophosphorus compounds for their potential applications in medicine and agriculture. The dimethoxyphosphinyl group in this compound is particularly noteworthy as it can participate in various chemical reactions, including phosphorylation and metal coordination, which are crucial for enzyme inhibition and signal transduction processes. These properties have led to its exploration as a lead compound in drug discovery efforts.
The synthesis of Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 1,4-dimethyl ester groups further complicates the synthesis but also enhances the compound's stability and solubility characteristics. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis, have been employed to optimize the production process.
The pharmacological potential of this compound has been explored in several preclinical studies. Research indicates that derivatives of organophosphorus compounds can exhibit potent inhibitory effects on various enzymes involved in metabolic pathways. Specifically, the dimethoxyphosphinyl group has been shown to interact with serine/threonine proteases, which are key targets in the development of anti-inflammatory and anticancer agents. Additionally, the 1,4-dimethyl ester groups contribute to the molecule's bioavailability by enhancing its solubility in both aqueous and lipid environments.
In vitro studies have demonstrated that Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester can modulate signaling pathways associated with cell growth and differentiation. The compound's ability to interact with specific enzymes has led to its investigation as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders. Furthermore, its structural flexibility allows for modifications that can fine-tune its pharmacological properties, making it a versatile scaffold for drug development.
The toxicological profile of this compound is another area of active research. Preliminary studies suggest that it exhibits low toxicity at therapeutic doses but may require careful dosing regimens to avoid adverse effects. The presence of the dimethoxyphosphinyl group necessitates thorough evaluation to assess its metabolic stability and potential for bioaccumulation. Collaborative efforts between chemists and toxicologists are essential to ensure the safe development and application of this compound.
The industrial applications of Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester extend beyond pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of agrochemicals and specialty chemicals. The ability to modify its structure allows for the creation of derivatives with tailored functionalities for specific industrial needs.
The future direction of research on this compound is promising. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics will facilitate the identification of new targets for therapeutic intervention.
In conclusion, Butanedioic acid,2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester(CAS No. 2788-26-3) represents a significant advancement in organophosphorus chemistry with broad implications for medicine and industry. Its unique structural features and diverse applications position it as a valuable compound for further exploration. As research continues to uncover new aspects of its pharmacological potential and synthetic possibilities, it is poised to play an increasingly important role in addressing global health challenges.
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